molecular formula C27H40O4 B191974 Neoruscogenin CAS No. 17676-33-4

Neoruscogenin

Cat. No.: B191974
CAS No.: 17676-33-4
M. Wt: 428.6 g/mol
InChI Key: ALTRINCJVPIQNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Neoruscogenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activity

Neoruscogenin is a steroidal sapogenin derived from the plant Ruscus aculeatus, known for its diverse biological activities. Recent studies have highlighted its potential as a pharmacological agent, particularly as a high-affinity agonist for the nuclear receptor RORα (Retinoic Acid Receptor-related Orphan Receptor Alpha). This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

This compound has been identified as a potent agonist of RORα, which plays a crucial role in regulating gene expression related to metabolism, immune response, and circadian rhythms. Research indicates that this compound selectively activates RORα without significantly affecting other nuclear receptors, making it a valuable tool for studying RORα functions in various biological contexts .

Effects on Muscle Development

A notable study demonstrated that this compound acts as a pro-myogenic factor by inhibiting the maturation of myostatin (MSTN), a negative regulator of muscle growth. This inhibition leads to enhanced muscle differentiation and growth, suggesting potential applications in muscle-wasting conditions .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects through modulation of cytokine production. It has been shown to reduce levels of interleukin-6 (IL-6) in various experimental setups, indicating its potential to mitigate inflammation-related disorders .

Cytotoxicity and Cell Viability

The compound's effects on cell viability have been studied across different concentrations. At lower concentrations (0.1-10 μM), this compound promotes cell viability; however, at higher concentrations (50 μM and above), it exhibits cytotoxic effects, highlighting the importance of dosage in therapeutic applications .

Case Study 1: Muscle Growth Enhancement

In a controlled experiment involving C2C12 myoblasts, this compound was administered at varying concentrations. The results indicated a significant increase in myogenic differentiation markers at doses of 1-10 μM, while higher doses led to reduced cell viability. This suggests that this compound can effectively stimulate muscle growth while necessitating careful dosage management to avoid cytotoxicity.

Case Study 2: Anti-cachectic Effects

Research involving tumor-bearing mice treated with Coptidis rhizoma (which contains this compound) showed significant reductions in weight loss associated with cachexia. The treatment group maintained better nutritional parameters compared to controls, correlating with decreased IL-6 levels in serum and tumors .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
RORα AgonismHigh-affinity agonist for RORα
Muscle DifferentiationInhibition of MSTN maturation
Anti-inflammatoryReduction of IL-6 levels
CytotoxicityPromotes viability at low doses; toxic at high doses

Table 2: Concentration-Dependent Effects on Cell Viability

Concentration (μM)Effect on Cell Viability
0.1 - 10Increased viability
50No significant effect
100Decreased viability

Properties

IUPAC Name

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTRINCJVPIQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938850
Record name Spirosta-5,25(27)-dien-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17676-33-4
Record name Spirosta-5,25(27)-dien-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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